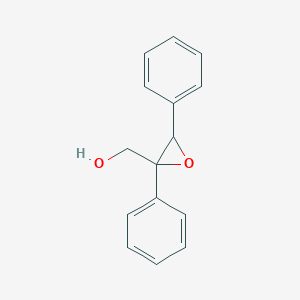
(2,3-Diphenyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Diphenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with two phenyl groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxiran-2-yl)methanol typically involves the epoxidation of stilbene (trans-1,2-diphenylethene) followed by the reduction of the resulting epoxide. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, to oxidize stilbene to the corresponding epoxide. The epoxide is then treated with a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Diphenyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Diphenyloxiran-2-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites in biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
(2,3-Diphenyloxirane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2,3-Diphenylpropan-1-ol): Similar structure but lacks the oxirane ring, affecting its reactivity and applications.
(2,3-Diphenylpropanoic acid): Contains a carboxylic acid group instead of the oxirane ring, leading to different chemical properties and uses.
Propiedades
Número CAS |
78419-62-2 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2,3-diphenyloxiran-2-yl)methanol |
InChI |
InChI=1S/C15H14O2/c16-11-15(13-9-5-2-6-10-13)14(17-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
Clave InChI |
ZEVYUFMALOLWIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


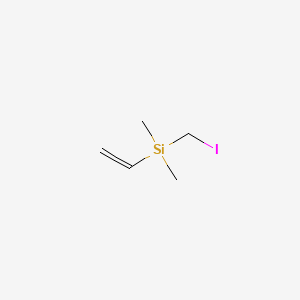

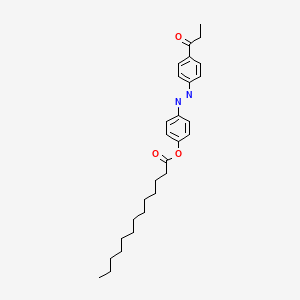
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
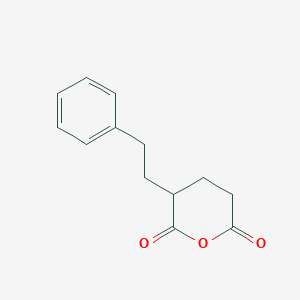



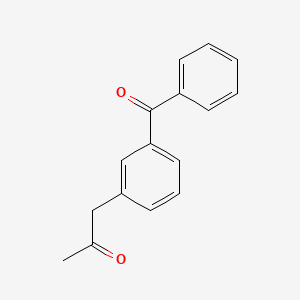
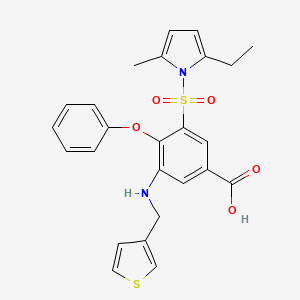
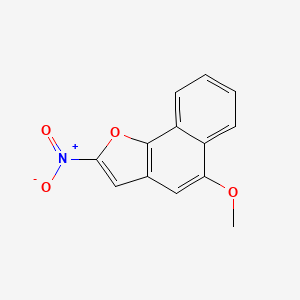
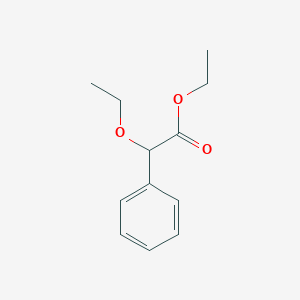
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
